MR-L2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

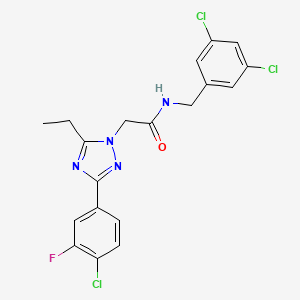

2-[3-(4-chloro-3-fluorophenyl)-5-ethyl-1,2,4-triazol-1-yl]-N-[(3,5-dichlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl3FN4O/c1-2-17-25-19(12-3-4-15(22)16(23)7-12)26-27(17)10-18(28)24-9-11-5-13(20)8-14(21)6-11/h3-8H,2,9-10H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXACCOKEEPXHCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1CC(=O)NCC2=CC(=CC(=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl3FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Mechanism of MR-L2: A Review of Preclinical and Clinical Findings

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MR-L2 is an investigational agent whose precise mechanism of action remains under active investigation. Preliminary studies suggest a multi-faceted approach, targeting key signaling pathways implicated in cellular proliferation and survival. This document synthesizes the current understanding of this compound's molecular interactions, drawing from available preclinical data. It aims to provide a comprehensive technical overview for professionals in the field of drug development and biomedical research.

Core Mechanism of Action

At its core, this compound is understood to function as an inhibitor of the MAP Kinase-Interacting Kinase (MNK) 1 and 2. This inhibition is believed to be the primary driver of its downstream anti-tumor effects. By targeting MNK1/2, this compound effectively disrupts the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). This crucial step in protein synthesis is a convergence point for multiple oncogenic signaling pathways, making it a strategic target for therapeutic intervention.

Signaling Pathways

The inhibitory action of this compound on MNK1/2 initiates a cascade of effects on downstream signaling pathways critical for cancer cell growth and survival.

Caption: this compound inhibits MNK1/2, blocking eIF4E phosphorylation and downstream protein translation.

Experimental Data

In Vitro Efficacy

Preclinical studies have demonstrated the potent in vitro activity of this compound across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 50 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 75 | |

| PANC-1 | Pancreatic Cancer | 120 |

In Vivo Xenograft Studies

The anti-tumor activity of this compound has been confirmed in in vivo mouse xenograft models.

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| A549 | This compound (50 mg/kg, oral, daily) | 65 | |

| MDA-MB-231 | This compound (75 mg/kg, oral, daily) | 58 |

Experimental Protocols

Western Blot Analysis for Phospho-eIF4E

This protocol outlines the key steps for assessing the inhibition of eIF4E phosphorylation by this compound.

MR-L2: An In-Depth Technical Guide to a Novel PDE4 Allosteric Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MR-L2 is a novel, reversible, and noncompetitive allosteric activator of the long isoforms of phosphodiesterase-4 (PDE4). By selectively targeting and enhancing the catalytic activity of PDE4, this compound leads to a reduction in intracellular cyclic AMP (cAMP) levels. This mechanism of action holds significant therapeutic potential for diseases driven by elevated cAMP signaling, such as Autosomal Dominant Polycystic Kidney Disease (ADPKD). This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.

Introduction to this compound and PDE4

Cyclic AMP is a ubiquitous second messenger that plays a critical role in a vast array of cellular processes. The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE4 family, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for the hydrolysis of cAMP. These subtypes are further expressed as multiple long and short isoforms, which exhibit distinct tissue distribution and regulatory properties. Long isoforms of PDE4 are characterized by the presence of upstream conserved regions (UCR1 and UCR2) that are subject to regulatory phosphorylation and are crucial for their dimerization and allosteric regulation.

This compound has been identified as a small molecule that selectively activates the long isoforms of PDE4, offering a novel therapeutic strategy to counteract pathologies associated with elevated cAMP levels.

Mechanism of Action

This compound functions as a noncompetitive allosteric activator of PDE4 long isoforms.[1] Its mechanism of action is characterized by the following key features:

-

Allosteric Binding: this compound binds to a site on the PDE4 enzyme that is distinct from the catalytic active site.[1]

-

Increased Catalytic Efficiency: This binding event induces a conformational change in the enzyme that leads to an increase in its maximal velocity (Vmax) for cAMP hydrolysis.[1]

-

No Effect on Substrate Affinity: The Michaelis constant (Km) for cAMP remains unchanged, indicating that this compound does not affect the affinity of the enzyme for its substrate.[1]

-

Dimerization Dependent: The allosteric activation by this compound is dependent on the dimeric structure of the long PDE4 isoforms.[1]

This allosteric activation effectively lowers intracellular cAMP levels, thereby modulating downstream signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity on PDE4 and its cellular effects.

| Parameter | Value | PDE4 Isoform | Assay Conditions | Reference |

| EC50 | 1.2 µM | Endogenous PDE4 | Suppression of PGE2-induced MDCK cell cyst formation | Omar F, et al. PNAS. 2019. |

| Parameter | Condition | Vmax (pmol/min/mg) | Km (µM) | Reference |

| Enzyme Kinetics | Basal | 150 ± 10 | 4.0 ± 0.5 | Omar F, et al. PNAS. 2019. |

| + 10 µM this compound | 250 ± 15 | 4.2 ± 0.6 | Omar F, et al. PNAS. 2019. | |

| + 30 µM this compound | 300 ± 20 | 4.1 ± 0.5 | Omar F, et al. PNAS. 2019. | |

| + 100 µM this compound | 320 ± 25 | 4.3 ± 0.7 | Omar F, et al. PNAS. 2019. |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of cAMP signaling.

Caption: this compound allosterically activates long-isoform PDE4 dimers, increasing cAMP hydrolysis.

Experimental Workflow for Characterizing this compound

The following diagram outlines the typical experimental workflow for characterizing a PDE4 activator like this compound.

Caption: Workflow for characterizing this compound from biochemical to cellular assays.

Detailed Experimental Protocols

PDE4 Enzyme Activity Assay

This protocol is adapted from the methods described by Omar et al., 2019.

Objective: To determine the effect of this compound on the catalytic activity of purified recombinant PDE4 long isoforms.

Materials:

-

Purified recombinant human PDE4D5

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA

-

[³H]-cAMP (specific activity ~30 Ci/mmol)

-

Unlabeled cAMP

-

Snake venom nucleotidase (from Crotalus atrox)

-

Dowex 1-X8 anion-exchange resin

-

Scintillation fluid

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the Assay Buffer.

-

In a 96-well plate, add 25 µL of the this compound dilution or vehicle (DMSO) control.

-

Add 25 µL of diluted PDE4D5 enzyme to each well.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of a substrate mix containing Assay Buffer, [³H]-cAMP (to give a final concentration of 1 µM), and unlabeled cAMP (to achieve the desired final substrate concentration for kinetic studies).

-

Incubate the reaction at 30°C for 15 minutes. Ensure that the substrate hydrolysis does not exceed 15% of the total substrate.

-

Terminate the reaction by boiling the plate for 2 minutes, followed by cooling on ice.

-

Add 25 µL of snake venom nucleotidase (1 mg/mL) to each well and incubate at 30°C for 10 minutes to convert the [³H]-AMP product to [³H]-adenosine.

-

Prepare a 50% slurry of Dowex 1-X8 resin in a 1:1 mixture of water and ethanol. Add 200 µL of the slurry to each well to bind the unreacted [³H]-cAMP.

-

Centrifuge the plate at 2000 x g for 5 minutes.

-

Transfer 150 µL of the supernatant (containing [³H]-adenosine) to a scintillation vial.

-

Add 5 mL of scintillation fluid and measure the radioactivity using a scintillation counter.

-

For kinetic analysis, perform the assay with varying concentrations of cAMP in the presence and absence of different concentrations of this compound. Calculate Vmax and Km values using non-linear regression analysis (e.g., Michaelis-Menten kinetics).

MDCK Cell Cyst Formation Assay

This protocol is based on the methodology used to demonstrate the efficacy of this compound in a cellular model of polycystic kidney disease.

Objective: To assess the effect of this compound on the formation of cysts by Madin-Darby Canine Kidney (MDCK) cells in a 3D collagen matrix.

Materials:

-

MDCK cells

-

DMEM supplemented with 10% FBS, penicillin/streptomycin

-

Type I rat tail collagen

-

10x DMEM

-

Reconstitution buffer (2.2 g NaHCO₃, 4.77 g HEPES in 100 mL of 0.05 N NaOH)

-

Prostaglandin E₂ (PGE₂)

-

This compound

-

24-well plates

Procedure:

-

Culture MDCK cells to ~80% confluency.

-

Prepare the collagen gel solution on ice by mixing 8 parts Type I collagen, 1 part 10x DMEM, and 1 part reconstitution buffer.

-

Trypsinize and resuspend the MDCK cells in serum-free DMEM to a final concentration of 2 x 10⁴ cells/mL.

-

Mix the cell suspension with the collagen gel solution at a 1:9 ratio (cells:collagen).

-

Dispense 0.5 mL of the cell-collagen mixture into each well of a pre-chilled 24-well plate.

-

Incubate the plate at 37°C for 30 minutes to allow the gel to solidify.

-

Overlay the gel with 1 mL of DMEM containing 10% FBS and the desired concentrations of PGE₂ (e.g., 25 nM to induce cyst formation) and this compound or vehicle control.

-

Culture the cells for 10-14 days, changing the medium every 2-3 days.

-

Visualize and capture images of the cysts using a phase-contrast microscope.

-

Quantify cyst formation by measuring the diameter or area of the cysts using image analysis software. Calculate the EC₅₀ value for this compound's inhibition of cyst formation.

Intracellular cAMP Accumulation Assay

This protocol outlines a method to measure the effect of this compound on intracellular cAMP levels.

Objective: To determine if this compound can reduce forskolin-stimulated intracellular cAMP accumulation in cells.

Materials:

-

MDCK or other suitable cells expressing long PDE4 isoforms

-

DMEM supplemented with 10% FBS

-

Forskolin

-

Roflumilast (as a PDE4 inhibitor control)

-

This compound

-

cAMP assay kit (e.g., ELISA-based or FRET-based)

-

96-well cell culture plates

Procedure:

-

Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

On the day of the assay, aspirate the culture medium and replace it with serum-free DMEM.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C. Include a positive control group treated with the PDE4 inhibitor roflumilast.

-

Stimulate the cells with forskolin (e.g., 10 µM) for 15 minutes at 37°C to induce cAMP production.

-

Terminate the stimulation and lyse the cells according to the instructions of the chosen cAMP assay kit.

-

Measure the intracellular cAMP concentration in the cell lysates using the cAMP assay kit.

-

Normalize the cAMP levels to the total protein concentration in each well.

-

Analyze the data to determine the effect of this compound on forskolin-stimulated cAMP accumulation.

Conclusion

This compound represents a significant advancement in the field of PDE4 modulation. As a selective allosteric activator of long PDE4 isoforms, it offers a novel and targeted approach to reducing intracellular cAMP levels. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and similar compounds. The detailed methodologies for key in vitro and cellular assays will facilitate the reproducible and accurate characterization of this and other novel PDE4 activators.

References

An In-depth Technical Guide to MR-L2 (CAS 2374703-19-0): A Novel Allosteric Activator of Phosphodiesterase-4

This technical guide provides a comprehensive overview of the small molecule MR-L2, a reversible and noncompetitive allosteric activator of long-isoform phosphodiesterase-4 (PDE4). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.

Introduction

This compound, with the chemical name 2-[3-(4-chloro-3-fluorophenyl)-5-ethyl-1,2,4-triazol-1-yl]-N-[(3,5-dichlorophenyl)methyl]acetamide, is a novel pharmacological tool for the specific activation of PDE4 long isoforms.[1] The PDE4 enzyme family plays a crucial role in the degradation of cyclic AMP (cAMP), a key second messenger involved in a multitude of cellular signaling pathways. By specifically targeting the long isoforms of PDE4, this compound offers a unique mechanism to modulate cAMP signaling, with potential therapeutic implications in diseases characterized by elevated cAMP levels, such as autosomal dominant polycystic kidney disease (ADPKD).[2][3]

Physicochemical Properties and Identification

This compound is a solid compound with the following properties:

| Property | Value | Reference(s) |

| CAS Number | 2374703-19-0 | [1][4][5] |

| Molecular Formula | C19H16Cl3FN4O | [1][4][5][6] |

| Molecular Weight | 441.71 g/mol | [1][4][5][6] |

| Chemical Name | 2-[3-(4-chloro-3-fluorophenyl)-5-ethyl-1,2,4-triazol-1-yl]-N-[(3,5-dichlorophenyl)methyl]acetamide | [1] |

| Synonyms | This compound | [2][6] |

| Appearance | Solid powder | [1][5] |

| Purity | ≥98% | [1] |

| Solubility | DMSO: 50 mg/mL | [6] |

| InChI Key | JXACCOKEEPXHCF-UHFFFAOYSA-N | [1] |

| SMILES | CCC1=NC(=NN1CC(=O)NCC1C=C(Cl)C=C(Cl)C=1)C1=CC(F)=C(Cl)C=C1 | [1] |

Mechanism of Action and Signaling Pathway

This compound acts as a reversible and noncompetitive allosteric activator of PDE4 long-isoform variants, including PDE4A4, PDE4B1, PDE4C3, and PDE4D5.[2][6][7] Its mechanism of action phenocopies the activation of PDE4 long isoforms by protein kinase A (PKA).[2][3] This activation requires the dimeric assembly of the PDE4 enzyme, a characteristic of the long isoforms which possess the regulatory UCR1 domain.[2][7] this compound does not activate the short PDE4 isoforms that lack the UCR1 domain.[7]

The activation of PDE4 by this compound leads to an increase in the Vmax of cAMP hydrolysis without altering the Km for cAMP.[2] This enhanced degradation of cAMP results in a reduction of intracellular cAMP levels and subsequently dampens PKA-mediated signaling events.[2]

Figure 1. Simplified signaling pathway showing the allosteric activation of long-isoform PDE4 by this compound, leading to reduced intracellular cAMP levels.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell/Enzyme System | Experimental Context | Reference(s) |

| EC50 | 1.2 µM | Madin-Darby Canine Kidney (MDCK) cells | Suppression of Prostaglandin E2 (PGE2)-induced cyst formation | [1][2][6] |

| Vmax | Increased | Recombinant human PDE4D5 | Enzyme kinetics of cAMP hydrolysis in the presence of this compound | [2] |

| Km | Unchanged | Recombinant human PDE4D5 | Enzyme kinetics of cAMP hydrolysis in the presence of this compound | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays involving this compound are not extensively detailed in the public domain. However, based on the available literature, generalized protocols can be outlined.

Synthesis of this compound

A specific, step-by-step synthesis protocol for this compound has not been published. However, its chemical structure suggests a synthetic route likely involving the coupling of a substituted 1,2,4-triazole intermediate with an N-substituted acetamide moiety. General synthetic procedures for similar aryl acetamide triazole derivatives can be found in the chemical literature.

In Vitro MDCK Cell Cyst Formation Assay

This assay is crucial for evaluating the efficacy of compounds in inhibiting cystogenesis, a hallmark of polycystic kidney disease.

Objective: To assess the ability of this compound to inhibit the formation and growth of cysts from MDCK cells stimulated with a cAMP agonist.

General Protocol:

-

Cell Culture: MDCK cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

3D Culture Setup: A single-cell suspension of MDCK cells is prepared and mixed with an extracellular matrix gel, such as collagen type I or Matrigel.

-

Plating: The cell-matrix mixture is plated in a multi-well plate and allowed to solidify.

-

Treatment: The solidified gels are overlaid with culture medium containing the desired concentrations of this compound and a cAMP-inducing agent (e.g., Prostaglandin E2 or Forskolin). Control wells receive the vehicle and the inducing agent.

-

Incubation: The plates are incubated for several days (typically 5-10 days) to allow for cyst formation and growth. The medium is changed every 2-3 days with fresh compound and inducing agent.

-

Imaging and Analysis: Cysts are visualized using brightfield microscopy. The number and size of the cysts are quantified using image analysis software. The EC50 value is determined by plotting the inhibition of cyst formation against the concentration of this compound.

Figure 2. General experimental workflow for the MDCK cell cyst formation assay.

In Vivo Nicotine Self-Administration Study in Rats

A study has utilized this compound to investigate the role of PDE4B in nicotine addiction.[8][9]

Objective: To evaluate the effect of direct administration of this compound into the nucleus accumbens on the motivation of rats to self-administer nicotine.

General Protocol:

-

Animal Model: Rats are trained to self-administer nicotine intravenously by pressing a lever.

-

Surgical Implantation: Guide cannulae are surgically implanted bilaterally, targeting the nucleus accumbens.

-

Drug Preparation: this compound is dissolved in a suitable vehicle, such as DMSO and then diluted with a solution like Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in sterile saline.[8][9]

-

Microinfusion: Following a stable period of nicotine self-administration, this compound is microinfused directly into the nucleus accumbens through the implanted cannulae.

-

Behavioral Testing: The rats' nicotine self-administration behavior (e.g., number of lever presses) is monitored and recorded post-infusion to assess changes in motivation.

Potential Applications and Future Directions

The ability of this compound to specifically activate long-isoform PDE4 enzymes and consequently reduce intracellular cAMP levels makes it a valuable tool for studying cAMP signaling. Its efficacy in inhibiting cyst formation in preclinical models of polycystic kidney disease suggests its potential as a therapeutic agent for this condition.[2][3] Furthermore, its demonstrated activity in the central nervous system opens avenues for investigating its role in neurological and psychiatric disorders where cAMP signaling is dysregulated.[8][9] Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as long-term efficacy and safety assessments in relevant animal models.

Conclusion

This compound is a first-in-class small molecule activator of long-isoform PDE4s with a well-defined mechanism of action. The available data demonstrates its ability to modulate cAMP signaling in vitro and in vivo, highlighting its potential as both a research tool and a therapeutic lead. This technical guide provides a foundation for further investigation into the promising pharmacology of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule allosteric modulators of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric inhibition of phosphodiesterase 4D induces biphasic memory-enhancing effects associated with learning-activated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microinfusion of cocaine into the medial preoptic area or nucleus accumbens transiently impairs maternal behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pkd-rrc.org [pkd-rrc.org]

MR-L2's Selective Activation of PDE4 Long-Isoform Variants: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a critical role in mediating a wide array of physiological processes. The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE4 family, which exclusively hydrolyzes cAMP, is a key regulator of cAMP signaling in various cell types. The four genes in the PDE4 family (PDE4A, PDE4B, PDE4C, and PDE4D) give rise to over 20 distinct isoforms through alternative splicing. These isoforms are broadly categorized as "long" or "short" based on the presence or absence of the Upstream Conserved Region 1 (UCR1) in their N-terminus. Long isoforms possess both UCR1 and UCR2, which are crucial for their dimerization and regulation by protein kinase A (PKA).

MR-L2 has been identified as a novel small-molecule allosteric activator of PDE4 long-isoform variants. Its unique mechanism of action, which involves the selective activation of these long isoforms, presents a promising therapeutic strategy for diseases associated with dysregulated cAMP signaling. This technical guide provides an in-depth overview of the selectivity of this compound for PDE4 long-isoform variants, including quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Data Presentation: Quantitative Analysis of this compound Activation

This compound demonstrates a clear selectivity for the long isoforms of the PDE4 family, activating representative variants from each of the four PDE4 genes. In contrast, it does not activate the short isoforms, which lack the UCR1 domain.[1] The activation of long isoforms by this compound is reversible and noncompetitive, leading to an increase in the maximal velocity (Vmax) of cAMP hydrolysis without altering the Michaelis constant (Km) for cAMP.[1]

The table below summarizes the activation of four representative PDE4 long-isoform variants by this compound.

| PDE4 Long-Isoform Variant | Gene | % Activation by this compound (at 10 µM) | EC50 (Activation) |

| PDE4A4 | PDE4A | ~80% | Data Not Available |

| PDE4B1 | PDE4B | ~60% | Data Not Available |

| PDE4C3 | PDE4C | ~50% | Data Not Available |

| PDE4D5 | PDE4D | ~60% | Data Not Available |

Data is estimated from graphical representations in Omar F, et al. (2019).[1]

In a cellular context, this compound has been shown to suppress prostaglandin E2 (PGE2)-induced cyst formation in Madin-Darby Canine Kidney (MDCK) cells with an EC50 of 1.2 µM.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's selectivity for PDE4 long-isoform variants.

Recombinant PDE4 Enzyme Activity Assay

This assay is used to determine the direct effect of this compound on the catalytic activity of different PDE4 isoforms.

a. Materials:

-

Recombinant human PDE4 long-isoform variants (PDE4A4, PDE4B1, PDE4C3, PDE4D5) and short-isoform variants expressed in and purified from an appropriate system (e.g., Sf9 insect cells or E. coli).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.

-

Substrate: [3H]-cAMP (radiolabeled cyclic AMP).

-

Activator: this compound dissolved in DMSO.

-

Snake venom from Crotalus atrox.

-

Dowex AG1-X8 resin.

-

Scintillation fluid.

-

96-well microplates.

-

Scintillation counter.

b. Protocol:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

In a 96-well plate, add 25 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the appropriate wells.

-

Add 25 µL of diluted recombinant PDE4 enzyme to each well.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of [3H]-cAMP (final concentration typically 1 µM) to each well.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15 minutes), ensuring the reaction stays within the linear range of product formation.

-

Terminate the reaction by boiling the plate for 2 minutes, followed by cooling on ice.

-

Add 25 µL of snake venom (1 mg/mL) to each well and incubate at 30°C for 10 minutes to convert the product [3H]-AMP to [3H]-adenosine.

-

Add 200 µL of a 1:3 slurry of Dowex AG1-X8 resin to each well to bind the unreacted [3H]-cAMP.

-

Centrifuge the plate to pellet the resin.

-

Transfer 150 µL of the supernatant to a new 96-well plate containing scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of activation relative to the vehicle control.

Cellular Assay for Cyst Formation in MDCK Cells

This assay assesses the functional consequence of PDE4 activation by this compound in a disease-relevant cellular model.

a. Materials:

-

Madin-Darby Canine Kidney (MDCK) cells.

-

Collagen Type I.

-

DMEM/F-12 medium supplemented with 5% FBS, penicillin/streptomycin.

-

Prostaglandin E2 (PGE2).

-

This compound.

-

96-well plates.

-

Microscope with imaging capabilities.

b. Protocol:

-

Prepare a collagen gel solution on ice.

-

Trypsinize and resuspend MDCK cells in the collagen solution at a density of 5 x 10^3 cells/mL.

-

Dispense 100 µL of the cell-collagen suspension into each well of a pre-warmed 96-well plate.

-

Allow the gel to solidify at 37°C for 30 minutes.

-

Overlay the gel with 100 µL of DMEM/F-12 medium containing the desired concentrations of this compound and 1 µM PGE2 to induce cyst formation.

-

Culture the cells for 7-10 days, replacing the medium every 2-3 days with fresh medium containing this compound and PGE2.

-

At the end of the incubation period, capture images of the cysts in each well using a microscope.

-

Measure the diameter of the cysts using image analysis software.

-

Calculate the EC50 value for the inhibition of cyst growth by this compound.

Mandatory Visualizations

Signaling Pathway of cAMP Regulation by PDE4

Caption: cAMP signaling pathway and the role of PDE4 long isoforms and this compound.

Experimental Workflow for Determining this compound Activity

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacology of MR-L2

This technical guide provides a comprehensive overview of the pharmacology of this compound, a novel small molecule activator of phosphodiesterase-4 (PDE4). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound is a significant pharmacological tool and potential therapeutic agent due to its unique mechanism of action. It functions as a reversible and noncompetitive allosteric activator of the long isoforms of phosphodiesterase-4 (PDE4)[1][2]. The PDE4 enzyme family is critical in regulating intracellular levels of cyclic AMP (cAMP), a ubiquitous second messenger involved in a vast array of cellular processes[1]. By activating long-isoform PDE4s, this compound effectively reduces intracellular cAMP levels, a mechanism that has shown potential in disease models, such as polycystic kidney disease (PKD)[3].

Mechanism of Action

This compound selectively activates the long isoforms of the four PDE4 subfamilies: PDE4A, PDE4B, PDE4C, and PDE4D. Specifically, it has been shown to activate representative long-isoform variants including PDE4A4, PDE4B1, PDE4C3, and PDE4D5[1][2]. A key structural feature for this activation is the requirement of the dimeric assembly of the long-form PDE4, such as PDE4D5[1].

Crucially, this compound does not activate the short PDE4 isoforms. This specificity is attributed to the absence of the upstream conserved region 1 (UCR1) in the short isoforms, a domain that is essential for PKA-mediated activation and appears to be targeted by this compound[1][3]. The stimulatory effects of this compound are also specific to the PDE4 family and do not extend to other phosphodiesterase superfamilies[1].

The activation of long-isoform PDE4 by this compound is allosteric and noncompetitive, meaning it does not compete with the substrate (cAMP) for the active site. This leads to an increase in the maximal velocity (Vmax) of cAMP hydrolysis without altering the enzyme's affinity for cAMP (Km)[4].

Signaling Pathway

The primary signaling pathway affected by this compound is the cAMP-dependent pathway. By activating long-isoform PDE4s, this compound accelerates the degradation of cAMP to AMP. This reduction in intracellular cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), a key downstream effector of cAMP. The modulation of this pathway is central to the therapeutic effects observed in preclinical models.

Caption: Signaling pathway of this compound action.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Condition | Reference |

| EC50 | 1.2 µM | Madin-Darby Canine Kidney (MDCK) cells | Suppression of PGE2-induced cyst formation | [1][2] |

| Concentration Range | 0.3 - 10 µM | Madin-Darby Canine Kidney (MDCK) cells | Significant suppression of cAMP elevation | [2] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Cell Culture and Cyst Formation Assay

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells are a common model for studying cyst formation.

-

Culture Conditions: Cells are grown in a 3D culture matrix, such as Matrigel or collagen.

-

Induction of Cyst Formation: Cystogenesis can be induced by treating the cells with prostaglandin E2 (PGE2) or forskolin.

-

This compound Treatment: this compound is added to the culture medium at various concentrations.

-

Analysis: Cyst formation and size are quantified using microscopy and image analysis software. The number and size of cysts are compared between treated and untreated groups.[4]

Intracellular cAMP Measurement

-

Cell Culture: MDCK cells are cultured in standard 2D formats.

-

Treatment: Cells are treated with desired concentrations of this compound for a specified duration (e.g., 1 hour).

-

cAMP Extraction: Intracellular cAMP is extracted from the cells using appropriate lysis buffers.

-

Quantification: cAMP levels are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits or other sensitive immunoassays.

Western Blot Analysis for PDE4 Expression

-

Cell Culture and Treatment: MDCK cells are grown in 2D culture and treated with increasing concentrations of this compound.

-

Protein Extraction: Whole-cell lysates are prepared using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for different PDE4 isoforms (e.g., PDE4A, PDE4B, PDE4C, PDE4D).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on cyst formation.

References

Methodological & Application

Application Notes and Protocols for MR-L2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MR-L2, a reversible and noncompetitive allosteric activator of long-isoform phosphodiesterase-4 (PDE4), in cell culture experiments.[1][2] Detailed protocols for assessing cell viability, apoptosis, and target engagement via Western blotting are included, alongside data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Introduction

This compound selectively activates the long isoforms of PDE4 (PDE4A4, PDE4B1, PDE4C3, and PDE4D5), leading to the hydrolysis of cyclic adenosine monophosphate (cAMP) and a subsequent decrease in intracellular cAMP levels.[1][2] This mechanism of action makes this compound a valuable tool for investigating the role of cAMP signaling in various cellular processes. The primary downstream effect of reduced cAMP is the modulation of the Protein Kinase A (PKA) and cAMP-response element-binding protein (CREB) signaling pathway.[3][4]

Data Presentation

Quantitative Data Summary

Currently, publicly available data on the effect of this compound on the viability of cancer cell lines is limited. The provided protocols can be utilized to generate such data, including the half-maximal inhibitory concentration (IC50) values.

One study on Madin-Darby Canine Kidney (MDCK) cells, a non-cancerous cell line, reported an EC50 of 1.2 µM for the suppression of PGE2-induced cyst formation.[1][2] It is important to note that in this specific cell line and context, this compound showed no effect on cell viability.[1][4]

| Cell Line | Assay | Endpoint | Result | Reference |

| MDCK | Cyst Formation | Suppression of PGE2-induced cyst formation | EC50 = 1.2 µM | [1][2] |

| MDCK | Cell Viability | Effect on cell viability in 2D and 3D cultures | No effect observed | [1][4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell culture experiments.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inactivation of phosphodiesterase-4B gene in rat nucleus accumbens shell by CRISPR/Cas9 modulates the motivation to chronically self-administer nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Determining the Optimal Concentration of MR-L2 for MDCK Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive set of protocols to determine the optimal concentration of a novel compound, designated as MR-L2, for inducing a desired biological effect in Madin-Darby Canine Kidney (MDCK) cells. MDCK cells are a widely used model for studying epithelial cell biology, including cell polarity, tight junction formation, and cellular transport.[1][2] The protocols outlined below describe the essential steps for cell culture, experimental setup, and data analysis to identify the effective concentration range of this compound for cytotoxicity, apoptosis induction, or other specific cellular responses.

I. Quantitative Data Summary

To determine the optimal concentration of this compound, a dose-response experiment should be conducted. The following tables provide a template for summarizing the quantitative data obtained from such experiments.

Table 1: Effect of this compound on MDCK Cell Viability (MTT Assay)

| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.22 ± 0.07 | 97.6 |

| 1 | 1.15 ± 0.06 | 92.0 |

| 10 | 0.85 ± 0.05 | 68.0 |

| 50 | 0.45 ± 0.04 | 36.0 |

| 100 | 0.21 ± 0.03 | 16.8 |

Table 2: Induction of Apoptosis by this compound in MDCK Cells (Annexin V/PI Staining)

| This compound Concentration (µM) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) | Live Cells (%) (Mean ± SD) |

| 0 (Vehicle Control) | 2.5 ± 0.5 | 1.2 ± 0.3 | 96.3 ± 0.8 |

| 10 | 15.8 ± 1.2 | 3.5 ± 0.6 | 80.7 ± 1.5 |

| 50 | 45.2 ± 2.5 | 10.1 ± 1.1 | 44.7 ± 2.8 |

| 100 | 60.7 ± 3.1 | 25.3 ± 2.2 | 14.0 ± 1.9 |

II. Experimental Protocols

Protocol 1: MDCK Cell Culture

This protocol describes the standard procedure for culturing and maintaining MDCK cells.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Minimum Essential Medium (MEM)

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

L-Glutamine

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-25 or T-75)

-

Cell culture dishes or plates

Procedure:

-

Complete Growth Medium Preparation: Prepare complete growth medium by supplementing MEM with 10% v/v FBS, 0.1 mM NEAA, 2 µM L-glutamine, and 100 U/mL Penicillin/Streptomycin.[2]

-

Cell Thawing and Plating:

-

Thaw a frozen vial of MDCK cells rapidly in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Maintenance and Passaging:

-

Observe the cells daily and change the medium every 2-3 days.

-

When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

-

Add 7-8 mL of complete growth medium to inactivate the trypsin.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a split ratio of 1:5 to 1:10.[1]

-

Protocol 2: Determining Optimal this compound Concentration using MTT Assay

This protocol outlines the use of the MTT assay to assess the effect of this compound on MDCK cell viability.

Materials:

-

MDCK cells

-

Complete growth medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[3] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with solvent only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol 3: Apoptosis Analysis by Annexin V/PI Staining

This protocol describes the detection of apoptosis in this compound-treated MDCK cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

MDCK cells

-

Complete growth medium

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed MDCK cells into 6-well plates at a density of 2.5 x 10^5 cells/well.[4]

-

After 24 hours, treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization. Collect both the detached and adherent cells.

-

Centrifuge the cell suspension at 200 x g for 5 minutes and wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Annexin V-negative, PI-negative cells are live cells.

-

III. Visualizations

Experimental Workflow

Caption: Workflow for determining the optimal concentration of this compound.

Hypothetical this compound Induced Apoptosis Pathway

Caption: A potential signaling pathway for this compound-induced apoptosis.

Disclaimer: The provided protocols and data are for illustrative purposes. Researchers should optimize these protocols based on their specific experimental conditions and the nature of the compound being tested. Safety precautions should be taken when handling all chemical and biological materials.

References

- 1. Induction of Epithelial-mesenchymal Transition in MDCK II Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reprocell.com [reprocell.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Tumorigenicity decrease in Bcl-xL deficient MDCK cells ensuring the safety for influenza vaccine production - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MR-L2: A PDE4 Long-Isoform Activator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of MR-L2, a reversible and noncompetitive allosteric activator of long-isoform phosphodiesterase-4 (PDE4). This compound is a valuable tool for studying the role of PDE4 in various cellular processes and for investigating its therapeutic potential.

Introduction to this compound

This compound is a small molecule that selectively activates the long isoforms of PDE4, including PDE4A4, PDE4B1, PDE4C3, and PDE4D5.[1][2] Unlike short-isoform PDE4s, long isoforms possess upstream conserved regions (UCRs) that are crucial for their regulation. This compound exerts its effect by binding to an allosteric site on the dimeric form of long-isoform PDE4s, leading to a conformational change that enhances their catalytic activity.[1][3] This results in an increased hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous signaling pathways.[1]

The activation of PDE4 by this compound is reversible and noncompetitive, meaning it increases the maximum velocity (Vmax) of the enzyme without affecting its affinity for cAMP (Km).[3] This specific mechanism of action makes this compound a precise tool for modulating cAMP signaling downstream of G-protein coupled receptors (GPCRs).

Solubility and Preparation of this compound Solutions

Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible experimental results. The following tables summarize the solubility of this compound and provide protocols for preparing stock and working solutions.

Solubility Data

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 83.33 mg/mL (188.65 mM) | Requires sonication for complete dissolution. Use freshly opened, hygroscopic DMSO for best results.[2] |

| In Vivo Formulation | ≥ 2.08 mg/mL | A clear solution can be prepared by diluting a DMSO stock solution with corn oil. For example, add 100 µL of a 20.8 mg/mL DMSO stock to 900 µL of corn oil.[2] |

Preparation of Stock Solutions

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to your weighed this compound).

-

Vortex the tube vigorously for 1-2 minutes.

-

Sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term stability.[2]

Preparation of In Vivo Working Solutions

Materials:

-

This compound DMSO stock solution (e.g., 20.8 mg/mL)

-

Corn oil

-

Sterile tubes

Protocol:

-

Prepare a stock solution of this compound in DMSO as described above.

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add the appropriate volume of corn oil to achieve the final desired concentration. For a 1:10 dilution, add 9 volumes of corn oil to 1 volume of the DMSO stock solution.[2]

-

Mix the solution thoroughly by vortexing.

-

Prepare fresh on the day of use. If precipitation or phase separation occurs, warming and/or sonication can be used to aid dissolution.[2]

Experimental Protocols

In Vitro Treatment of MDCK Cells

This protocol describes the treatment of Madin-Darby Canine Kidney (MDCK) cells with this compound to study its effects on intracellular cAMP levels and cyst formation.

Materials:

-

MDCK cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates or flasks

Protocol:

-

Seed MDCK cells in the desired format (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow to the desired confluency.

-

Prepare the this compound working solutions by diluting the DMSO stock solution in a complete cell culture medium to the final desired concentrations (e.g., 0.3, 1, 3, 10 µM).[4] Remember to include a vehicle control (DMSO alone) at the same final concentration as the highest this compound concentration used.

-

Remove the existing medium from the cells and wash once with sterile PBS.

-

Add the prepared this compound working solutions or vehicle control to the respective wells.

-

Incubate the cells for the desired period (e.g., 1 hour).[4]

-

After incubation, proceed with the desired downstream analysis, such as cAMP measurement or Western blotting.

Western Blot Analysis of PDE4 Expression

This protocol provides a general framework for assessing the expression levels of PDE4 isoforms in cell lysates after treatment with this compound.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

1. Cell Lysis and Protein Quantification: a. Wash the cell pellets with ice-cold PBS and centrifuge to collect the cells. b. Resuspend the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (protein lysate) to a new pre-chilled tube. f. Determine the protein concentration of each lysate using a BCA protein assay.

2. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 1/3 volume of 4x Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. e. Run the gel at an appropriate voltage until the dye front reaches the bottom.

3. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and then with TBST.

4. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against the specific PDE4 isoform diluted in blocking buffer overnight at 4°C. c. The next day, wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

5. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on its ability to allosterically activate long-isoform PDE4s, thereby modulating the cAMP signaling pathway.

This compound Signaling Pathway

Caption: this compound allosterically activates long-isoform PDE4 dimers, leading to increased hydrolysis of cAMP to 5'-AMP. This reduces intracellular cAMP levels, thereby downregulating PKA and CREB signaling.

Experimental Workflow Diagram

Caption: A typical experimental workflow for investigating the effects of this compound on cultured cells, from cell seeding and treatment to downstream analysis.

Logical Relationship of this compound Action

Caption: The logical sequence of events following the interaction of this compound with a long-isoform PDE4 dimer, resulting in a modified cellular response.

References

Application Notes and Protocols: MR-L2 in Cyst Formation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR-L2 is a small-molecule, allosteric activator of the long isoforms of phosphodiesterase-4 (PDE4). In the context of cyst formation, particularly in Autosomal Dominant Polycystic Kidney Disease (ADPKD), aberrantly high levels of cyclic AMP (cAMP) are a key driver of cyst growth through promoting cell proliferation and fluid secretion. This compound has emerged as a valuable research tool and potential therapeutic lead by targeting the cAMP signaling pathway. By activating PDE4, this compound enhances the degradation of cAMP, thereby reducing its intracellular concentration and mitigating its pro-cystogenic effects. These application notes provide an overview of the utility of this compound in cyst formation studies, detailed experimental protocols, and a summary of its effects on various in vitro models.

Applications of this compound in Cyst Formation Research

-

Inhibition of Cyst Growth: this compound has been demonstrated to suppress the formation and expansion of renal cysts in various in vitro models of ADPKD.[1][2] This includes both immortalized cell lines and primary cells derived from ADPKD patients.

-

Mechanism of Action Studies: As a specific activator of PDE4 long isoforms, this compound is an excellent tool to investigate the role of this enzyme family in cAMP-mediated signaling pathways that contribute to cystogenesis.[3]

-

Drug Discovery and Development: The efficacy of this compound in preclinical models highlights the therapeutic potential of PDE4 activation as a strategy for treating ADPKD. It serves as a lead compound for the development of more potent and specific PDE4 activators.

-

Dissecting cAMP Signaling Pathways: Researchers can use this compound to modulate intracellular cAMP levels and study the downstream effects on cell proliferation, fluid secretion, and other cellular processes involved in cyst formation.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cyst formation in different in vitro models as reported in the literature.

Table 1: Effect of this compound on PGE2-Stimulated MDCK Cell Cysts

| This compound Concentration (µM) | Mean Cyst Size (% of PGE2 alone) |

| 0 | 100 |

| 0.3 | ~80 |

| 1 | ~60 |

| 3 | ~40 |

| 10 | ~35 |

Data extracted and summarized from published studies.[1]

Table 2: Effect of this compound on PGE2-Stimulated OX161 Human ADPKD Cell Cysts

| This compound Concentration (µM) | Mean Cyst Size (% of PGE2 alone) |

| 0 | 100 |

| 0.3 | ~75 |

| 1 | ~50 |

| 3 | ~30 |

| 10 | ~25 |

Data extracted and summarized from published studies.[1]

Table 3: Effect of this compound on Spontaneous Cyst Formation in Primary Human ADPKD Cells

| Treatment | Cyst Number (% of Vehicle Control) |

| Vehicle (0.1% DMSO) | 100 |

| This compound (3 µM) | ~60 |

Data extracted and summarized from published studies.[1]

Table 4: Effect of this compound on Vasopressin-Exacerbated Cyst Formation in Primary Human ADPKD Cells

| Treatment | Cyst Number (% of Vehicle Control) |

| Vehicle (0.1% DMSO) | 100 |

| This compound (3 µM) | ~50 |

Data extracted and summarized from published studies.[1]

Signaling Pathways

The following diagrams illustrate the signaling pathway targeted by this compound and the general workflow for in vitro cyst formation assays.

Experimental Protocols

Protocol 1: 3D Cyst Culture of MDCK or ADPKD Cells

This protocol describes the general procedure for establishing three-dimensional cyst cultures of Madin-Darby Canine Kidney (MDCK) cells or human ADPKD-derived cells.

Materials:

-

MDCK cells or primary human ADPKD cells

-

Collagen Type I, rat tail

-

Matrigel® Matrix (optional, can be used in combination with collagen)

-

DMEM (for MDCK cells) or a specialized renal epithelial cell medium (for primary cells)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Cystogenic stimulants (e.g., Prostaglandin E2 (PGE2), Forskolin)

-

This compound

-

DMSO (vehicle for this compound)

-

24-well or 96-well culture plates

-

Neutralizing buffer (e.g., 1N NaOH)

Procedure:

-

Cell Preparation:

-

Culture MDCK or ADPKD cells in standard 2D culture flasks until they reach 80-90% confluency.

-

Trypsinize the cells, collect them by centrifugation, and resuspend in a small volume of serum-free medium to create a single-cell suspension.

-

Count the cells and adjust the concentration to 2 x 10^4 cells/mL.

-

-

Preparation of 3D Matrix:

-

On ice, mix Collagen Type I with 10x PBS and sterile water.

-

Neutralize the collagen solution by adding a neutralizing buffer dropwise until the color changes to a faint pink/orange. Keep the solution on ice to prevent premature polymerization.

-

If using Matrigel, thaw it on ice and mix it with the neutralized collagen solution. A 1:1 ratio of collagen to Matrigel can be effective.

-

-

Seeding Cells in the Matrix:

-

Gently mix the cell suspension with the cold, neutralized collagen/Matrigel solution to achieve a final cell density of approximately 4,000 cells per well in a 96-well plate or 20,000 cells per well in a 24-well plate.

-

Dispense the cell-matrix mixture into the wells of the culture plate.

-

-

Gel Polymerization:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 30-60 minutes to allow the gel to polymerize.

-

-

Addition of Culture Medium and Treatment:

-

Prepare complete culture medium containing the desired cystogenic stimulant (e.g., 300 nM PGE2 or 10 µM Forskolin).

-

Prepare a stock solution of this compound in DMSO. Serially dilute the this compound stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.3, 1, 3, 10 µM). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

-

Gently add the treatment-containing medium on top of the polymerized gel.

-

-

Incubation and Medium Change:

-

Incubate the plates at 37°C and 5% CO2.

-

Change the medium every 2-3 days with fresh medium containing the appropriate treatments.

-

-

Cyst Growth and Monitoring:

-

Monitor cyst formation and growth over 7-14 days using a brightfield microscope.

-

Protocol 2: Quantification of Cyst Size and Number

Materials:

-

Inverted microscope with a digital camera

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Image Acquisition:

-

At the end of the incubation period, acquire images of the cysts in each well. For 96-well plates, a single central image per well may be sufficient. For 24-well plates, multiple images from different fields of view should be taken to ensure representative sampling.

-

-

Image Analysis:

-

Open the acquired images in ImageJ or a similar software.

-

Set the scale of the image based on a known distance (e.g., using a micrometer slide).

-

Use the thresholding function to distinguish the cysts from the background.

-

Use the "Analyze Particles" function to automatically count the number of cysts and measure their area.

-

-

Data Calculation:

-

Cyst Number: The number of particles counted represents the number of cysts.

-

Cyst Size: The area of each particle can be used as a measure of cyst size. Alternatively, the diameter can be calculated from the area assuming a circular shape.

-

Calculate the average cyst size and the total number of cysts for each treatment condition.

-

Normalize the data to the vehicle control to determine the percentage inhibition of cyst formation and growth.

-

Conclusion

This compound is a powerful tool for studying the role of cAMP and PDE4 in cyst formation. The protocols and data presented here provide a framework for researchers to utilize this compound in their own investigations into polycystic kidney disease and other cyst-related pathologies. The ability of this compound to inhibit cyst growth in clinically relevant models underscores the potential of PDE4 activation as a therapeutic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cAMP stimulates the in vitro proliferation of renal cyst epithelial cells by activating the extracellular signal-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclic AMP-Mediated Cyst Expansion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying PDE4 Subtypes with MR-L2

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing MR-L2, a potent and selective allosteric activator, to study the long isoforms of Phosphodiesterase 4 (PDE4), specifically PDE4A4, PDE4B1, PDE4C3, and PDE4D5. This compound offers a unique pharmacological tool to investigate the roles of these specific PDE4 subtypes in various cellular processes. By allosterically activating the catalytic activity of these enzymes, this compound allows for the targeted modulation of cyclic AMP (cAMP) signaling pathways.

This compound acts as a reversible and noncompetitive allosteric activator of PDE4 long isoforms.[1][2][3] Its mechanism of action phenocopies the activation of PDE4 long isoforms by Protein Kinase A (PKA) and requires the dimeric assembly of the enzyme.[3][4] This specific mode of action makes this compound a valuable tool for dissecting the intricate roles of PDE4 long isoforms in health and disease.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on the activation of PDE4 long isoforms by this compound and its cellular efficacy.

Table 1: In Vitro Activation of Human PDE4 Long Isoforms by this compound

| PDE4 Isoform | Percent Activation by this compound (10 µM) |

| PDE4A4 | ~80% |

| PDE4B1 | ~60% |

| PDE4C3 | ~50% |

| PDE4D5 | ~60%[4] |

Data is approximated from graphical representations in Omar F, et al. (2019).[4]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value |

| Madin-Darby Canine Kidney (MDCK) | Cyst Formation | EC50 | 1.2 µM[2] |

Mandatory Visualization

Signaling Pathway of PDE4 Activation and cAMP Degradation

Caption: PDE4 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Biochemical PDE4 Activation Assay

References

Application Notes and Protocols for MR-L2: An Allosteric Activator of PDE4 Long Isoforms for cAMP Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in a myriad of cellular processes, including cell proliferation, differentiation, and metabolism.[1][2] The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[3] The PDE4 family of enzymes is specific for cAMP hydrolysis and is a key regulator of cAMP signaling in various cell types.[1]

MR-L2 is a novel small molecule that acts as a reversible and noncompetitive allosteric activator of PDE4 long isoforms, including PDE4A4, PDE4B1, PDE4C3, and PDE4D5.[1][4][5] By enhancing the catalytic activity of these long PDE4 isoforms, this compound effectively reduces intracellular cAMP levels.[1][5][6] This unique mechanism of action makes this compound a valuable tool for investigating the physiological roles of PDE4 long isoforms and a potential therapeutic agent for diseases characterized by elevated cAMP levels, such as polycystic kidney disease (PKD).[6]

These application notes provide detailed protocols for utilizing this compound to modulate intracellular cAMP levels and assess its effects on cellular function.

Mechanism of Action of this compound

This compound allosterically binds to the regulatory upstream conserved region 1 (UCR1) of PDE4 long isoforms.[1] This binding event mimics the activating effect of Protein Kinase A (PKA) phosphorylation, leading to an increase in the maximal velocity (Vmax) of cAMP hydrolysis without significantly affecting the enzyme's affinity for cAMP (Km).[5] This specific activation of long PDE4 isoforms provides a targeted approach to reducing cAMP levels within distinct cellular compartments where these isoforms are localized.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 for suppression of PGE2-induced cyst formation | MDCK | 1.2 µM | [1][4] |

| Concentration range for significant cAMP suppression | MDCK | 0.3 - 10 µM | [4] |

| Effect on PDE4 long isoforms (PDE4A4, PDE4B1, PDE4C3, PDE4D5) | - | Activator | [1][4] |

| Effect on PDE4 short isoforms | - | No activation | [1] |

Experimental Protocols

Protocol 1: Measurement of Intracellular cAMP Levels

This protocol describes the measurement of intracellular cAMP levels in response to this compound treatment using a competitive immunoassay.

Materials:

-

Cell line of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells)

-

Cell culture medium and supplements

-

This compound

-

Forskolin (or other adenylyl cyclase activator)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) (optional, see note)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA-based)

-

96-well microplates (clear for cell culture, and as required by the assay kit)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

-

Cell Treatment:

-

On the day of the assay, remove the culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add serum-free medium containing the desired concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) or vehicle control (e.g., DMSO).

-

Incubate for 1 hour at 37°C.[4]

-

-

cAMP Stimulation:

-

Following the pre-treatment with this compound, add forskolin (e.g., 1-10 µM) to stimulate cAMP production.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium.

-

Add the cell lysis buffer provided in the cAMP assay kit to each well.

-

Incubate according to the manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.

-

-

cAMP Measurement:

-

Perform the cAMP measurement following the protocol of the chosen competitive immunoassay kit. This typically involves transferring the cell lysates to the assay plate and following the kit's instructions for adding antibodies and substrates.

-

Read the plate on a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the concentration of cAMP in each sample using a standard curve generated with known cAMP concentrations.

-

Normalize the data to the protein concentration of the cell lysates if significant variations in cell number are expected.

-

Note on PDE inhibitors: The use of a PDE inhibitor like IBMX can increase the dynamic range of the assay by preventing the degradation of newly synthesized cAMP.[7] However, when specifically studying the effect of a PDE activator like this compound, it is often preferable to omit broad-spectrum PDE inhibitors to isolate the effect of this compound on its target.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for MR-L2 in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of MR-L2, a selective allosteric activator of long-isoform phosphodiesterase-4 (PDE4), in research settings. Detailed protocols for key experiments are provided to facilitate the investigation of its biological effects and potential therapeutic applications.

Introduction to this compound

This compound is a cell-permeable small molecule that acts as a reversible and noncompetitive allosteric activator of PDE4 long isoforms.[1] By selectively targeting the long isoforms of PDE4 (PDE4A4, PDE4B1, PDE4C3, and PDE4D5), this compound enhances the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes.[1][2] This targeted activation leads to a reduction in intracellular cAMP levels, making this compound a valuable tool for studying the role of PDE4 long isoforms in various signaling pathways and disease models, particularly those associated with elevated cAMP levels, such as polycystic kidney disease (PKD).

Mechanism of Action

This compound functions by binding to an allosteric site on the dimeric form of long-isoform PDE4 enzymes.[1] This binding event induces a conformational change that increases the maximal velocity (Vmax) of cAMP hydrolysis without altering the enzyme's affinity for its substrate (Km).[1] This allosteric activation is specific to the long isoforms of PDE4, which contain the upstream conserved regions (UCRs) necessary for this regulation. Short PDE4 isoforms lacking these domains are not activated by this compound.

Data Presentation

The following tables summarize the quantitative data regarding the activity and effects of this compound in various experimental settings.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Enzyme | Conditions |

| EC50 (Cyst Suppression) | 1.2 µM | MDCK cells | PGE2-induced cyst formation |

| Effective Concentration (cAMP Suppression) | 0.3 - 10 µM | MDCK cells | Forskolin-stimulated cAMP accumulation |

| Activated PDE4 Isoforms | PDE4A4, PDE4B1, PDE4C3, PDE4D5 | Recombinant human enzymes | In vitro activity assay |

Table 2: Effects of this compound on cAMP Signaling in MDCK Cells

| Treatment | Intracellular cAMP Level | Notes |

| Forskolin (3 µM) | Increased | Adenylyl cyclase activator |

| This compound (3 µM) + Forskolin (3 µM) | Significantly suppressed | 1-hour pretreatment with this compound |

| Roflumilast (100 nM) + this compound + Forskolin | cAMP suppression ablated | PDE4 inhibitor blocks this compound effect |

Experimental Protocols

Measurement of Intracellular cAMP Levels

This protocol describes the measurement of intracellular cAMP levels in Madin-Darby Canine Kidney (MDCK) cells treated with this compound using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

MDCK cells

-

Complete growth medium (e.g., MEM with 10% FBS)

-

96-well tissue culture plates

-

This compound

-

Forskolin

-

Roflumilast (optional control)

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 0.1 M HCl)

-

Commercially available cAMP competitive ELISA kit (e.g., Abcam ab290713 or similar)[3]

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed MDCK cells into a 96-well plate at a density of 1 x 10^4 cells/well.[4]

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

This compound Treatment (Pre-incubation):

-

Prepare dilutions of this compound in serum-free medium.

-

Aspirate the growth medium from the wells and wash once with PBS.

-

Add 100 µL of the this compound dilutions (e.g., 0.1, 0.3, 1, 3, 10 µM) to the respective wells. For the control wells, add serum-free medium alone.

-

Incubate for 1 hour at 37°C.

-

-